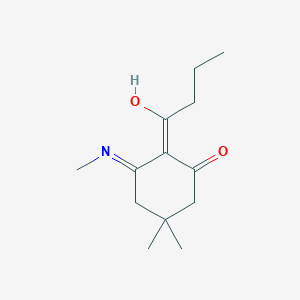![molecular formula C24H30N2O4 B6003021 2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide](/img/structure/B6003021.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as APOM or AP-5 and is a member of the benzamide class of compounds. The molecular formula of APOM is C26H32N2O4 and its molecular weight is 444.55 g/mol.
作用機序
The exact mechanism of action of APOM is not fully understood, but it is believed to act as a dopamine D2 receptor agonist and a sigma-1 receptor agonist. APOM can also inhibit the activity of monoamine oxidase-B (MAO-B), which is an enzyme that catalyzes the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
APOM has been shown to increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease. APOM can also improve cognitive function and memory in animal models of Alzheimer's disease. APOM has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress in the brain, which can prevent the degeneration of neurons.
実験室実験の利点と制限
APOM has several advantages for laboratory experiments, including its high purity and stability. APOM is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of APOM is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on APOM. One potential application of APOM is in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Another potential application of APOM is in the treatment of depression, as it has been shown to have antidepressant properties in animal models. Further research is needed to fully understand the mechanism of action of APOM and its potential therapeutic applications.
合成法
APOM can be synthesized using a multi-step process involving the reaction of piperidine, acetic anhydride, and 5-methoxy-2-nitrobenzoic acid. The resulting intermediate is then reacted with 2-phenylpropylamine and trifluoroacetic acid to yield the final product. The purity of the synthesized APOM can be confirmed using various techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
APOM has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. APOM has been shown to have neuroprotective properties and can prevent the degeneration of dopaminergic neurons in the brain. APOM has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-(2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17(19-7-5-4-6-8-19)16-25-24(28)22-15-21(29-3)9-10-23(22)30-20-11-13-26(14-12-20)18(2)27/h4-10,15,17,20H,11-14,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCHLNKDUNFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6002949.png)
![2-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6002955.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6002960.png)
![1-(2-fluorophenyl)-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6002962.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)
![methyl 1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6002996.png)
![5-benzyl-6-methyl-2-[(2-phenoxyethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6003003.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6003012.png)
![2-(dimethylamino)-7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6003018.png)
![1-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]-N-hydroxy-1-(4-nitro-1,2,5-oxadiazol-3-yl)methanimine](/img/structure/B6003023.png)
![2,3-dimethyl-1-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B6003025.png)
amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6003036.png)
![{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6003040.png)